molecular formula C17H17N3O3S2 B2569178 N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide CAS No. 2034367-24-1

N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide

Cat. No.: B2569178
CAS No.: 2034367-24-1
M. Wt: 375.46
InChI Key: GDXZRWBWQCPTSC-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups including a thiophene ring, a pyrazole ring, a dihydrobenzofuran ring, and a sulfonamide group . These functional groups suggest that the compound could have interesting chemical and biological properties.


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The thiophene ring could be synthesized using techniques such as the Gewald reaction or Paal-Knorr synthesis . The pyrazole ring could be formed through a [3+2] cycloaddition or other similar methods .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The thiophene and pyrazole rings are aromatic, which could contribute to the stability of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the various functional groups. For example, the sulfonamide group could potentially undergo hydrolysis, and the thiophene ring could participate in electrophilic aromatic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple aromatic rings could increase its stability and potentially its boiling and melting points .

Scientific Research Applications

Anticancer and Radiosensitizing Activities

Research has focused on the synthesis and evaluation of sulfonamide derivatives for their potential in cancer therapy. Novel series of sulfonamide derivatives have been synthesized and shown to exhibit significant in-vitro anticancer activity, with some compounds displaying higher activity than standard drugs like doxorubicin. Additionally, certain compounds have been evaluated for their ability to enhance the cell-killing effect of γ-radiation, indicating their potential as radiosensitizers (Ghorab, Ragab, Heiba, El-Gazzar, & Zahran, 2015).

Enzyme Inhibition

Sulfonamides, including pyrazole-based sulfonamides, have been investigated for their carbonic anhydrase (CA) inhibitory properties. Metal complexes of these sulfonamides have been synthesized and shown to effectively inhibit human erythrocyte carbonic anhydrase isozymes I and II, with some complexes demonstrating more potent inhibitory activity than the free ligand and standard inhibitors like acetazolamide (Büyükkıdan, Büyükkıdan, Bülbül, Kasımoğulları, & Mert, 2017).

Antimicrobial Activities

The synthesis of novel heterocyclic compounds containing a sulfonamido moiety has been aimed at developing new antibacterial agents. These compounds have shown high antibacterial activity, making them promising candidates for further development into therapeutic agents. This research highlights the potential of incorporating a sulfonamido moiety into heterocyclic compounds for enhanced antimicrobial effects (Azab, Youssef, & El-Bordany, 2013).

Antioxidant Activities

Efforts have been made to design and synthesize novel derivatives with the intention of creating high-efficiency antioxidants. One study focused on pairing heterocycles like pyrazole with other key heterocycles to investigate their potential as antioxidants. The findings suggest that some of these derivatives exhibit significant antioxidant activity, with potential implications for medicinal chemistry and drug development (Aziz, Shehab, Al-karmalawy, El-Farargy, & Abdellattif, 2021).

Mechanism of Action

Safety and Hazards

As with any chemical compound, handling this substance would require appropriate safety precautions. It’s important to refer to the material safety data sheet (MSDS) for specific information .

Future Directions

The study of thiophene-containing compounds is a vibrant field with many potential applications in medicine and materials science . Future research could explore the synthesis of this compound, its reactivity, and potential uses.

Properties

IUPAC Name

N-[2-(3-thiophen-3-ylpyrazol-1-yl)ethyl]-2,3-dihydro-1-benzofuran-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3S2/c21-25(22,15-1-2-17-13(11-15)4-9-23-17)18-6-8-20-7-3-16(19-20)14-5-10-24-12-14/h1-3,5,7,10-12,18H,4,6,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDXZRWBWQCPTSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2)S(=O)(=O)NCCN3C=CC(=N3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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